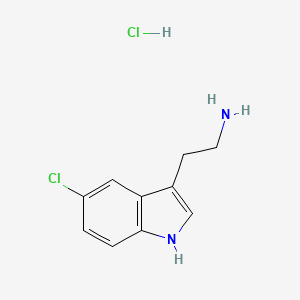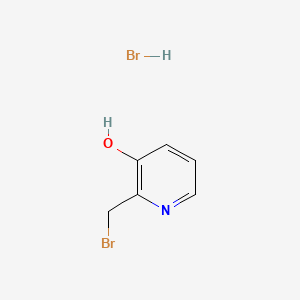
2-Chlor-3-(Trifluormethyl)benzaldehyd
Übersicht
Beschreibung
4-Chloro-3-(trifluoromethyl)benzaldehyde is a substituted benzaldehyde.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Chlor-3-(Trifluormethyl)benzaldehyd: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine einzigartige Struktur, die eine Trifluormethylgruppe und einen Chlorsubstituenten aufweist, macht es zu einem vielseitigen Baustein für die Konstruktion komplexer Moleküle. Es wird oft bei der Synthese verschiedener aromatischer Verbindungen verwendet, wobei die Aldehydgruppe nucleophile Additionsreaktionen eingehen kann, die Alkohole bilden, oder in Kondensationsreaktionen verwendet werden kann, um Heterocyclen zu bilden .
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient diese Verbindung als Vorläufer für die Synthese potenzieller Wirkstoffkandidaten. Die Trifluormethylgruppe ist in der medizinischen Chemie besonders bedeutsam, da sie aufgrund ihrer lipophilen Natur die pharmakokinetischen Eigenschaften von Arzneimitteln verbessern kann. Sie wurde bei der Entwicklung von Molekülen mit potenziellen therapeutischen Anwendungen eingesetzt, wie z. B. Enzyminhibitoren und Rezeptormodulatoren .
Materialwissenschaft
Die Einarbeitung von This compound in Polymere und Harze kann deren physikalische Eigenschaften verändern, wie z. B. die thermische Stabilität und die chemische Beständigkeit. Dies macht es zu einem interessanten Monomer für die Entwicklung von Spezialmaterialien, die in Hochleistungsanwendungen eingesetzt werden .
Entwicklung von Pflanzenschutzmitteln
Diese Verbindung wird auch im Bereich der Pflanzenschutzmittel untersucht. Ihre Strukturmotive finden sich in einigen Herbiziden und Pestiziden. Forscher untersuchen ihre Derivate für neue Formulierungen, die wirksamen Schutz vor Schädlingen und Krankheiten bieten und gleichzeitig die Umweltbelastung minimieren .
Analytische Chemie
In der analytischen Chemie kann This compound als Derivatisierungsmittel für den Nachweis verschiedener Analyten verwendet werden. Seine Reaktivität mit Aminen und anderen funktionellen Gruppen ermöglicht die Bildung von Derivaten, die mit chromatographischen oder spektroskopischen Methoden leichter nachweisbar sind .
Fluorchemie
Die Verbindung ist bedeutend in der Fluorchemieforschung, wo die Trifluormethylgruppe von besonderem Interesse ist. Studien konzentrieren sich auf die Reaktivität und Stabilität der -CF3-Gruppe, die wichtig für die Entwicklung neuer fluorierter Verbindungen mit Anwendungen von Pharmazeutika bis hin zu Pflanzenschutzmitteln ist .
Wirkmechanismus
Target of Action
It is known that many benzaldehyde derivatives interact with the respiratory system .
Mode of Action
Benzaldehyde derivatives often interact with their targets through covalent bonding, given the reactivity of the aldehyde group .
Pharmacokinetics
It is known that the compound should be stored under inert gas at 2-8°c , suggesting that its stability and bioavailability may be temperature-dependent.
Result of Action
It is known that benzaldehyde derivatives can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-(trifluoromethyl)benzaldehyde. For instance, it is sensitive to air and its stability is temperature-dependent . It is recommended to use this compound only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-chloro-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNCMOAFNYLOSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371518 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93118-03-7 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
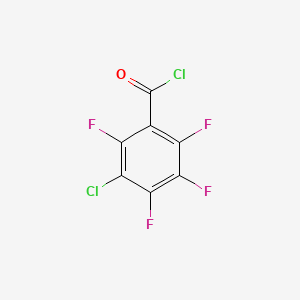
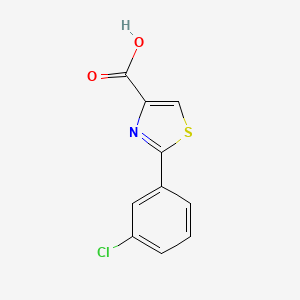

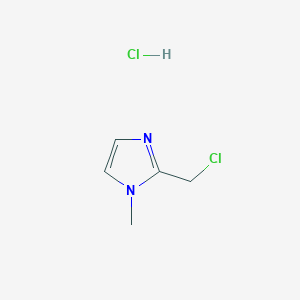

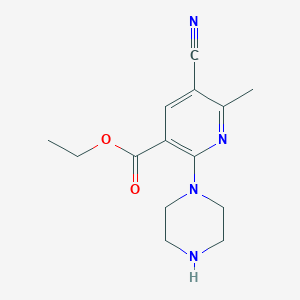
![8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1586646.png)
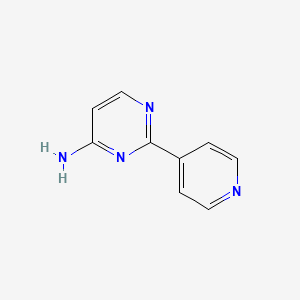



![Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride](/img/structure/B1586651.png)
